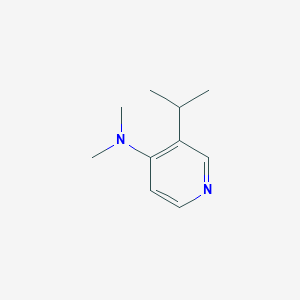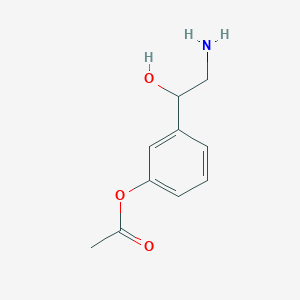
3-(2-Amino-1-hydroxyethyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxyethyl)phenyl acetate typically involves the esterification of 3-(2-Amino-1-hydroxyethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 3-(2-Amino-1-oxoethyl)phenyl acetate.
Reduction: The major product is 3-(2-Aminoethyl)phenyl acetate.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted phenyl acetates.
Applications De Recherche Scientifique
3-(2-Amino-1-hydroxyethyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Amino-1-hydroxyethyl)phenol: Lacks the acetate group but has similar functional groups.
3-(2-Hydroxyethyl)phenyl acetate: Lacks the amino group but has similar ester and hydroxyethyl groups.
3-(2-Aminoethyl)phenyl acetate: Lacks the hydroxyethyl group but has similar amino and ester groups.
Uniqueness
3-(2-Amino-1-hydroxyethyl)phenyl acetate is unique due to the presence of both amino and hydroxyethyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above
Propriétés
Numéro CAS |
769873-06-5 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
[3-(2-amino-1-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5,10,13H,6,11H2,1H3 |
Clé InChI |
WSBVRODCMDOKCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



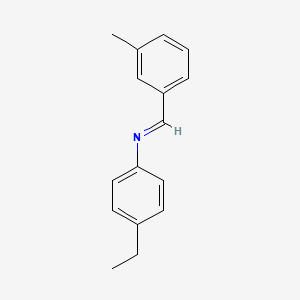
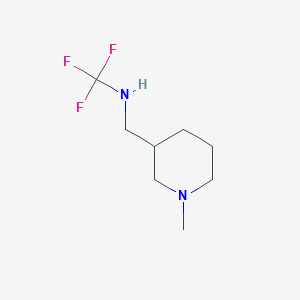
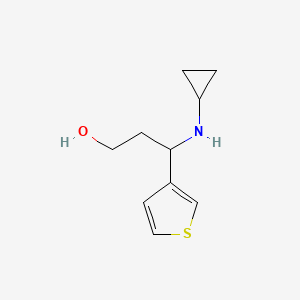
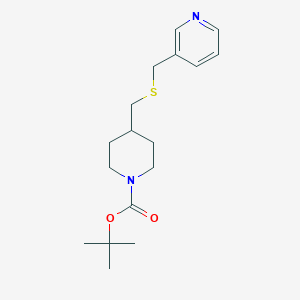

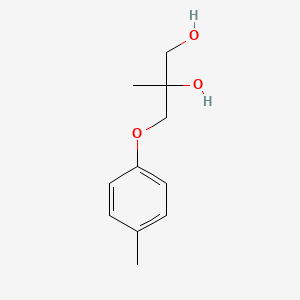
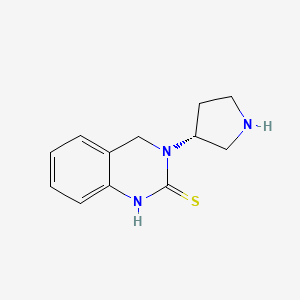

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)



